![molecular formula C16H10FN3O B5516143 5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline](/img/structure/B5516143.png)

5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

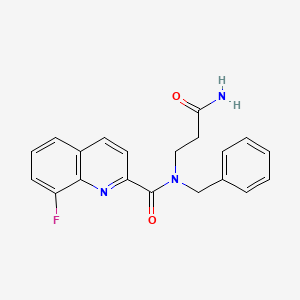

5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C16H10FN3O and its molecular weight is 279.27 g/mol. The purity is usually 95%.

The exact mass of the compound 6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is 279.08079011 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Agent and DNA Binding

6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been studied for their potential as antitumor agents. Their in vitro antitumor activities were evaluated against various cancer cell lines, including MCF-7, HeLa, and A549. These compounds exhibit increased DNA binding affinity, serving as intercalators, which is crucial for their antitumor activity. The introduction of a fluorine atom and positive charges at specific positions in the compound has been shown to enhance this activity (Gu et al., 2017).

Synthesis Techniques

The synthesis techniques for creating 6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been explored extensively. Research has focused on high-yield synthesis methods using various reactants and catalysts. These methods are essential for producing these compounds efficiently for further study and potential applications (Shibinskaya et al., 2012).

Optical and Electronic Properties

Triarylamines based on 6H-indolo[2,3-b]quinoxaline have been synthesized and analyzed for their optical absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds show potential in applications requiring specific optical and electronic properties, like in the development of new dyes and electronic materials (Thomas & Tyagi, 2010).

Pharmacological Activities

6H-indolo[2,3-b]quinoxaline derivatives exhibit a range of pharmacological activities, predominantly through DNA intercalation. The thermal stability of complexes formed with DNA is a critical factor in determining their effectiveness in anticancer, antiviral, and other activities. The orientation of side chains and substituents plays a significant role in these activities (Moorthy et al., 2013).

Antimicrobial Properties

Some novel derivatives of 6H-indolo[2,3-b]quinoxaline have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Padmini et al., 2015).

Anion Sensing

Indoloquinoxaline derivatives have been investigated for their ability to sense specific anions, such as fluoride and acetate. The unique structural properties of these compounds enable them to interact selectively with these anions, which could be utilized in chemical sensing applications (Wang et al., 2008).

作用機序

特性

IUPAC Name |

1-(9-fluoroindolo[3,2-b]quinoxalin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O/c1-9(21)20-14-7-6-10(17)8-11(14)15-16(20)19-13-5-3-2-4-12(13)18-15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTLGGGHHWLVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)F)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(4-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5516066.png)

![3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B5516076.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)

![4-[(4-benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B5516108.png)

![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)

![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)

![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)